

Commercial Sources and Technical Guide for D-Methionine-N-fmoc-d3

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Compound of Interest

Compound Name: *D-Methionine-N-fmoc-d3*

Cat. No.: *B15558724*

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For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled amino acids, **D-Methionine-N-fmoc-d3** is a critical reagent. This deuterated and Fmoc-protected version of D-methionine finds primary applications in solid-phase peptide synthesis (SPPS) and as an internal standard for quantitative mass spectrometry (MS) analysis. This guide provides an in-depth overview of its commercial sources, key technical data, and detailed experimental protocols for its principal applications.

Commercial Availability

Several specialized chemical suppliers offer **D-Methionine-N-fmoc-d3** for research purposes. The table below summarizes the key quantitative data from various commercial sources to facilitate comparison.

Supplier	Catalog Number	Purity	Isotopic Enrichment	Molecular Formula	Molecular Weight
BOC Sciences	---	95% by HPLC	98 atom % D	C ₂₀ H ₁₈ D ₃ NO ₄ S	374.47
MedchemExpress	HY-131036S	---	---	C ₂₀ H ₁₈ D ₃ NO ₄ S	374.47
LGC Standards	---	---	---	---	---
Fisher Scientific	---	---	---	C ₂₀ H ₁₈ D ₃ NO ₄ S	374.47
CymitQuimica	---	---	98 atom % D	C ₂₀ H ₁₈ D ₃ NO ₄ S	374.47

Note: "---" indicates that the information is not readily available on the supplier's public-facing documentation and may require a direct inquiry.

Applications and Experimental Protocols

The unique structure of **D-Methionine-N-fmoc-d3**, featuring a deuterium-labeled methyl group and a base-labile Fmoc protecting group, makes it highly suitable for two primary advanced research applications.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Fmoc group protects the alpha-amino group of the amino acid, preventing unwanted reactions during peptide chain elongation.^{[1][2]} The deuterated methyl group on the methionine side chain can serve as a non-radioactive, stable isotopic label for tracking the peptide in various assays.

Materials:

- Fmoc-compatible resin (e.g., Wang, Rink Amide, or 2-chlorotrityl resin)
- D-Methionine-N-fmoc-d3**

- Other required Fmoc-protected amino acids
- Coupling reagents (e.g., HCTU, HATU, or DCC/HOBt)
- Activation base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
- Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
- Washing solvents: DMF, Dichloromethane (DCM), Isopropyl alcohol (IPA)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
- Solid-phase synthesis vessel

Procedure:

- Resin Swelling: Swell the chosen resin in DMF for at least one hour in the synthesis vessel.
- First Amino Acid Loading (if starting with a new resin):
 - Couple the first Fmoc-amino acid to the resin according to the resin's specific protocol. For 2-chlorotrityl resin, this typically involves dissolving the Fmoc-amino acid in DCM with DIPEA and adding it to the resin.
- Fmoc Deprotection:
 - Drain the solvent from the resin.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
 - Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
 - Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all traces of piperidine.
- Amino Acid Coupling (Incorporation of **D-Methionine-N-fmoc-d3**):
 - In a separate vial, dissolve **D-Methionine-N-fmoc-d3** (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

- Add the activation base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
- Washing:
 - Drain the coupling solution.
 - Wash the resin extensively with DMF (3-5 times), DCM (3-5 times), and IPA (2-3 times) to remove excess reagents and byproducts.
- Chain Elongation: Repeat steps 3-5 for each subsequent amino acid to be added to the peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 3).
- Cleavage and Side-Chain Deprotection:
 - Wash the resin with DCM and dry it under a stream of nitrogen.
 - Add the cleavage cocktail to the resin. For methionine-containing peptides, a common cocktail is TFA/TIS/Water/DODT (dodecanethiol) (e.g., 94:2.5:2.5:1) to prevent oxidation and tert-butylation of the methionine side chain.[\[1\]](#)
 - Agitate for 2-4 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the peptide pellet.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Internal Standard in Quantitative Mass Spectrometry

Deuterium-labeled compounds are ideal internal standards for quantitative MS because they have nearly identical chemical and physical properties to their endogenous, unlabeled counterparts but are distinguishable by their mass-to-charge ratio (m/z).^[3] **D-Methionine-N-fmoc-d3** can be used to create a deuterated peptide standard for accurate quantification of a target peptide in a complex biological sample.

Materials:

- Synthesized and purified deuterated peptide containing D-Methionine-d3.
- Biological sample containing the target analyte (the non-deuterated peptide).
- Lysis/extraction buffer.
- Protein/peptide quantification assay (e.g., BCA assay).
- Enzymatic digestion reagents (e.g., trypsin).
- Solid-phase extraction (SPE) cartridges for sample cleanup.
- LC-MS/MS system.

Procedure:

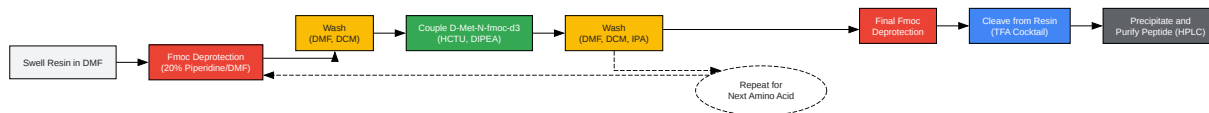
- Sample Preparation:
 - Lyse cells or homogenize tissue to extract proteins.
 - Quantify the total protein concentration in the sample.
- Spiking the Internal Standard:
 - Add a known amount of the purified deuterated peptide (internal standard) to the biological sample. The amount should be comparable to the expected amount of the endogenous

analyte.

- Protein Digestion (if quantifying a peptide fragment from a larger protein):
 - Denature, reduce, and alkylate the proteins in the sample.
 - Perform an in-solution or in-gel enzymatic digestion (e.g., with trypsin) overnight.
- Sample Cleanup:
 - Desalt and concentrate the peptide mixture using SPE cartridges.
 - Elute the peptides and dry them under vacuum.
- LC-MS/MS Analysis:
 - Reconstitute the peptide sample in a suitable solvent for LC-MS analysis.
 - Inject the sample onto an LC-MS/MS system.
 - Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect and quantify the precursor-to-fragment ion transitions for both the endogenous (light) and the internal standard (heavy) peptides.
- Data Analysis:
 - Integrate the peak areas for the selected transitions of both the light and heavy peptides.
 - Calculate the peak area ratio of the endogenous analyte to the internal standard.
 - Quantify the amount of the endogenous peptide in the original sample by comparing this ratio to a standard curve generated with known concentrations of the light peptide spiked with the same amount of the heavy internal standard.

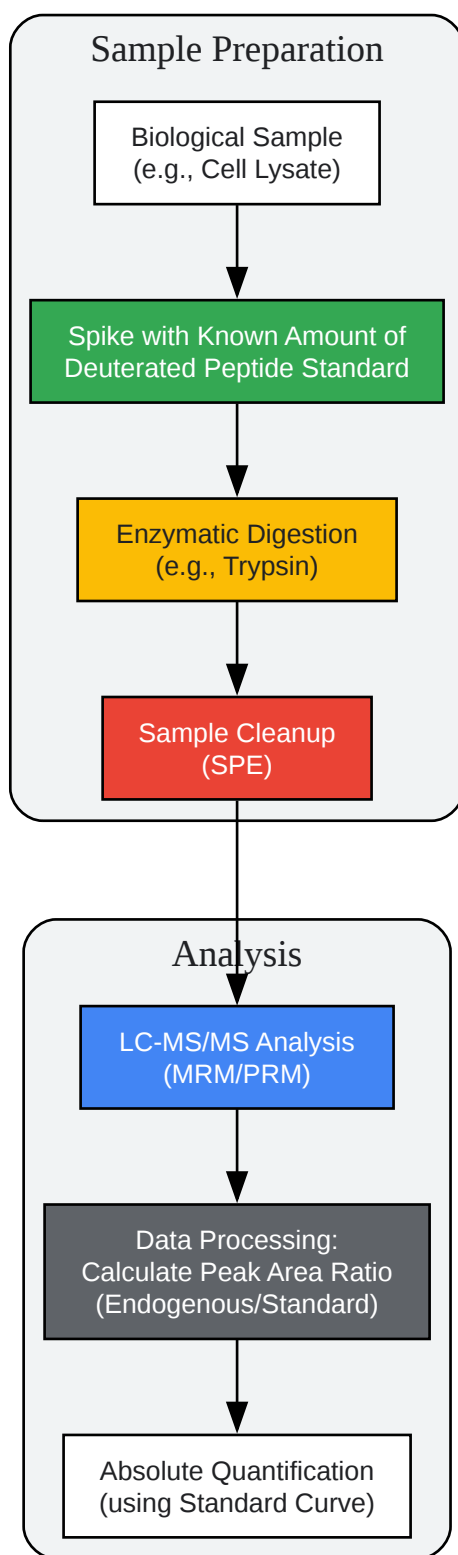
Visualizations

The following diagrams illustrate the key workflows described in the experimental protocols.



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Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.



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Caption: Workflow for Quantitative Mass Spectrometry using a Deuterated Internal Standard.

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